-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid, also known as BOC-tranexamic acid, is an intermediate compound used in the synthesis of various molecules, including:
BOC-tranexamic acid possesses several properties that make it useful in organic synthesis:
Boc-tranexamic acid, also known as trans-4-(tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid, is a derivative of tranexamic acid with a tert-butoxycarbonyl (Boc) protective group. Its molecular formula is C₁₃H₂₃NO₄, and it has a molecular weight of approximately 257.33 g/mol. This compound is characterized by its white to off-white crystalline appearance and has a melting point ranging from 133.0 to 137.0 °C . Boc-tranexamic acid is soluble in methanol and exhibits a density of about 1.1 g/cm³ .
These reactions make Boc-tranexamic acid a versatile intermediate in organic synthesis.
Boc-tranexamic acid is primarily studied for its potential biological activity as an antifibrinolytic agent. It acts by inhibiting plasminogen activation, thereby preventing fibrinolysis—the breakdown of blood clots. This mechanism is similar to that of tranexamic acid, which is widely used in clinical settings to manage bleeding disorders and during surgical procedures . The presence of the Boc group may enhance its stability and solubility compared to its parent compound.
The synthesis of Boc-tranexamic acid typically involves several steps:
Alternative methods may involve different protective groups or starting materials, but the core reaction remains similar.
Boc-tranexamic acid serves primarily as an intermediate in pharmaceutical synthesis, particularly in the development of antifibrinolytic agents. Its applications include:
Due to its structural similarities with tranexamic acid, it may also find uses in formulations where enhanced stability or solubility is required .
Studies on Boc-tranexamic acid's interactions focus on its efficacy and safety profile compared to tranexamic acid. Interaction studies often assess:
Understanding these interactions helps optimize dosing regimens and minimize adverse effects during clinical use .
Boc-tranexamic acid shares structural similarities with several other compounds that exhibit antifibrinolytic properties. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tranexamic Acid | C₈H₁₅NO₂ | Parent compound; widely used antifibrinolytic agent. |
| Aminomethylcyclohexane Carboxylic Acid | C₈H₁₅NO₂ | Basic structure; lacks protective groups. |
| N-acetyl-L-lysine | C₇H₁₄N₂O₃ | A lysine derivative; involved in protein synthesis. |
| ε-Aminocaproic Acid | C₆H₁₃NO₂ | Another antifibrinolytic agent; structurally simpler than tranexamic acid. |
Boc-tranexamic acid's uniqueness lies in its protective Boc group, which enhances its stability and solubility compared to other similar compounds. This modification allows for greater versatility in synthetic applications while retaining the essential antifibrinolytic properties associated with tranexamic acid.
The journey of tranexamic acid (TXA) from a bleeding control agent to a versatile synthetic intermediate began with the pioneering work of Drs. Utako and Shosuke Okamoto in the 1960s. Their discovery of TXA as a plasmin inhibitor marked a paradigm shift in managing hemorrhage, particularly in surgical and obstetric contexts. Originally conceived to address postpartum bleeding, TXA’s structural simplicity—a cyclohexane ring with aminomethyl and carboxylic acid groups—invited exploration into derivative synthesis to enhance stability and bioavailability.
Early medicinal chemistry efforts focused on modifying TXA’s primary amine, which is highly reactive and prone to undesirable side reactions during synthetic processes. The introduction of carbamate-based protecting groups, such as the tert-butyloxycarbonyl (BOC) moiety, emerged as a solution to this challenge. By the late 20th century, BOC-tranexamic acid had become a cornerstone in peptide synthesis, enabling the controlled assembly of amino acid sequences without compromising the integrity of the TXA core.
The transition from TXA to its BOC-protected form exemplifies the iterative refinement of amino acid derivatives. By shielding the primary amine, researchers gained the ability to perform reactions at the carboxylic acid site—such as esterification or amidation—while preventing unwanted nucleophilic attacks or oxidation. This advancement proved particularly valuable in creating prodrugs, where TXA’s activity could be masked until enzymatic cleavage at the target site.
The BOC group’s dominance in amine protection stems from its optimal balance of stability and removability. In BOC-tranexamic acid, the tert-butyloxycarbonyl moiety forms a carbamate bond with the primary amine, rendering it inert to most nucleophilic and electrophilic reagents while maintaining compatibility with common organic solvents like dichloromethane and dimethylformamide. This protection is reversible under mildly acidic conditions, typically using trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and triggers cleavage via a carbocation intermediate:
$$
\text{BOC-TXA} + \text{H}^+ \rightarrow \text{TXA-NH}3^+ + \text{CO}2 + \text{C}(\text{CH}3)3^+
$$
The BOC group’s orthogonal compatibility with other functional groups in tranexamic acid makes it indispensable for multi-step syntheses. For instance, during the preparation of TXA-conjugated nanoparticles, the carboxylic acid can be activated as a N-hydroxysuccinimide ester while the BOC-protected amine remains intact. Subsequent deprotection then yields a free amine for crosslinking or further derivatization.
Recent applications leverage BOC-tranexamic acid’s dual functionality in creating hybrid molecules. In one innovative approach, researchers coupled the BOC-protected amine to a polyethylene glycol (PEG) chain via the carboxylic acid, producing a amphiphilic structure capable of self-assembling into micelles for drug encapsulation. The BOC group’s bulkiness was found to enhance micelle stability by reducing intermolecular hydrogen bonding between TXA cores.
These properties have cemented BOC-tranexamic acid’s role in modern synthetic workflows. Its application in solid-phase peptide synthesis (SPPS) exemplifies this: the BOC group remains stable during repeated cycles of deprotection and coupling, while the carboxylic acid participates in standard activation protocols. Post-synthesis, global deprotection with TFA yields the native peptide sequence with intact TXA moieties at predetermined positions.
| Parameter | BOC-Tranexamic Acid | Tranexamic Acid (Reference) | Study Reference |
|---|---|---|---|
| Inhibitory Concentration (IC50) for plasminogen activation | Not directly measured | 15-60 μM (literature range) | Various studies |
| Binding affinity to lysine binding sites | Similar to tranexamic acid | 1.1 μM (high-affinity site) | [8] |
| Inhibition of plasmin generation (time-to-peak delay) | Expected similar delay | 86% delay at 10 μg/mL | [6] |
| Reduction in plasmin velocity | Expected similar reduction | 84% reduction at 10 μg/mL | [6] |
| Decrease in plasmin peak generation | Expected similar decrease | 54% decrease at 10 μg/mL | [6] |
| Endogenous plasmin potential reduction | Expected similar reduction | Significant reduction ≤24 hours | [6] |
| Clot lysis time prolongation | Enhanced due to protection | Dose-dependent prolongation | [6] [18] |
The molecular interactions of BOC-tranexamic acid with fibrinolytic system components are fundamentally mediated through the lysine analog structure that remains intact despite the presence of the protecting group [19] [20]. The compound's interaction profile encompasses multiple key components of the fibrinolytic cascade, each contributing to the overall antifibrinolytic effect through distinct molecular mechanisms [7] [17].
Plasminogen represents the primary target for BOC-tranexamic acid interactions, with binding occurring at multiple kringle domains that contain lysine binding sites [8] [15]. Kringle domain 4 exhibits the highest binding affinity, with a dissociation constant of 1.1 μM, while kringle domains 1 and 5 demonstrate medium-affinity binding with dissociation constants around 0.75 mM [8] [15]. The molecular structure of these kringle domains reveals conserved amino acid residues including Asp55, Asp57, Phe64, Tyr62, Trp72, and Arg71 that constitute the lysine binding site architecture [21] [22].
Tissue plasminogen activator interactions occur through competitive displacement from fibrin-bound lysine residues [13] [14]. The presence of tranexamic acid and related compounds impairs the plasminogen and tissue plasminogen activator engagement necessary for efficient plasmin generation on fibrin surfaces [13]. This interference results in reduced localized fibrinolytic activity and preservation of clot integrity [23] [24].
Urokinase plasminogen activator demonstrates a unique interaction profile with tranexamic acid derivatives, exhibiting direct inhibition at the active site with an inhibitory constant of 2 mM [8]. This direct inhibition mechanism differs from the competitive lysine binding site interactions observed with plasminogen and represents an additional pathway for fibrinolytic inhibition [8].
Fibrin interactions occur through competitive binding at surface lysine residues that normally serve as recognition sites for plasminogen and tissue plasminogen activator [19] [14]. The displacement of these fibrinolytic enzymes from fibrin surfaces effectively protects the clot from degradation and maintains hemostatic integrity [23] [24]. Studies utilizing scanning electron microscopy have demonstrated that tranexamic acid treatment results in altered fibrin fiber morphology, with increased fiber diameter that correlates with enhanced resistance to fibrinolytic degradation [24].
| Fibrinolytic Component | Binding Site | Binding Affinity | Mechanism |
|---|---|---|---|
| Plasminogen Kringle 1 | Lysine binding site | Medium affinity (~0.75 mM) | Competitive inhibition |
| Plasminogen Kringle 4 | Lysine binding site (high-affinity) | High affinity (1.1 μM) | Competitive inhibition |
| Plasminogen Kringle 5 | Lysine binding site | Medium affinity (~0.75 mM) | Competitive inhibition |
| Tissue Plasminogen Activator | Lysine binding sites in kringle domains | Variable | Blocks fibrin binding |
| Urokinase Plasminogen Activator | Active site (at high concentrations) | Ki = 2 mM | Direct inhibition |
| Fibrin | Surface lysine residues (competitive) | Competitive displacement | Prevents plasminogen binding |
| Alpha-2-Antiplasmin | No direct interaction | Not applicable | Indirect effect via plasmin reduction |
| Plasmin | Active site (very high concentrations) | Ki ~25 mM | Direct inhibition (clinical irrelevant) |
Advanced molecular dynamics studies have revealed that the interaction between lysine analogs and plasminogen kringle domains involves specific conformational changes that stabilize the closed conformation of plasminogen [25]. The 1,2,3-triazole derivatives, which share structural similarities with tranexamic acid, demonstrate enhanced binding stability through additional anchoring interactions within the lysine binding site [25]. These findings suggest that structural modifications to the basic tranexamic acid framework, such as the incorporation of protecting groups like BOC, may influence binding kinetics and stability [26] [25].
The structure-activity relationship analysis of BOC-tranexamic acid reveals complex interactions between molecular structure and biological activity that are influenced by both the core lysine analog framework and the protecting group modifications [27] [28]. The BOC protecting group, consisting of a tert-butoxycarbonyl moiety, represents a significant structural modification that affects multiple aspects of the compound's physicochemical and biological properties [9] [29].
The cyclohexane ring in trans configuration constitutes the fundamental structural element responsible for lysine analog activity [30] [31]. This trans-4-substituted cyclohexane framework provides the appropriate spatial arrangement of functional groups necessary for effective binding to plasminogen kringle domains [15] [21]. The rigidity of the cyclohexane ring system ensures maintenance of the optimal three-dimensional structure required for lysine binding site recognition [22] [25].
The aminomethyl group represents the primary pharmacophore responsible for lysine binding site interactions [19] [20]. In BOC-tranexamic acid, this amino group is protected by the tert-butoxycarbonyl moiety, which prevents direct interaction with target binding sites until deprotection occurs [9] [12]. The protecting group serves a dual function of enhancing molecular stability and potentially providing controlled release characteristics through metabolic or chemical deprotection pathways [10] [32].
The carboxylic acid functional group provides secondary binding interactions that contribute to overall binding affinity and specificity [19] [31]. Unlike the aminomethyl group, the carboxylic acid remains unprotected in BOC-tranexamic acid, allowing for immediate contribution to binding interactions [2] [5]. This selective protection strategy maintains essential binding capabilities while modifying other molecular properties [33].
Molecular size considerations reveal that BOC-tranexamic acid exhibits increased molecular weight and volume compared to the parent tranexamic acid compound [2] [34]. The molecular formula C13H23NO4 with a molecular weight of 257.33 g/mol represents a significant increase from tranexamic acid's molecular weight of 157.21 g/mol [2] [30]. This size increase may influence binding kinetics, cellular uptake, and distribution properties [27] [28].
Hydrophobicity modifications resulting from BOC protection significantly alter the compound's solubility and permeability characteristics [3] [34]. The tert-butyl group contributes substantial lipophilic character that enhances membrane permeability potential while reducing aqueous solubility [9] [12]. These changes may facilitate cellular uptake and intracellular accumulation, potentially leading to sustained antifibrinolytic effects [35] [27].
Molecular flexibility analysis indicates that BOC protection reduces conformational freedom compared to the parent compound [29] [32]. The bulky tert-butoxycarbonyl group restricts rotation around the aminomethyl substituent, potentially affecting binding dynamics and kinetics [9]. However, computational studies suggest that the protected compound maintains sufficient flexibility for effective binding site interaction following deprotection [25].
| Structural Feature | Contribution to Activity | BOC-Tranexamic Acid | Effect on Fibrinolysis Inhibition |
|---|---|---|---|
| BOC protecting group | Protection and controlled release | Present (tert-butoxycarbonyl) | Potential prodrug activity |
| Cyclohexane ring (trans configuration) | Essential for lysine analog activity | Trans-4-substituted cyclohexane | Maintained activity |
| Aminomethyl group | Primary binding site interaction | Protected with BOC group | Activity upon deprotection |
| Carboxylic acid group | Secondary binding interaction | Free carboxylic acid | Maintained binding capability |
| Overall molecular size | Optimized for kringle binding | Larger than tranexamic acid | May affect binding kinetics |
| Hydrophobicity | Enhanced membrane permeability | Increased due to BOC group | Improved cellular uptake potential |
| Molecular flexibility | Reduced compared to parent compound | Restricted by BOC protection | Modified binding dynamics |
Comparative studies with other tranexamic acid derivatives demonstrate that structural modifications can significantly influence antifibrinolytic potency [27] [31]. Research on enhanced absorption derivatives reveals that prodrug approaches, including ester and carbamate formations, can improve bioavailability while maintaining biological activity [27]. The BOC protecting group represents a well-established prodrug strategy that provides acid-labile protection with predictable deprotection kinetics [9] [32].
Irritant